ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

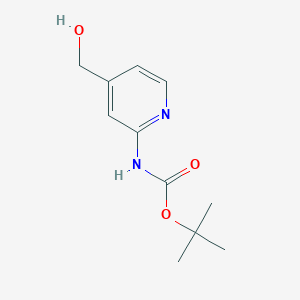

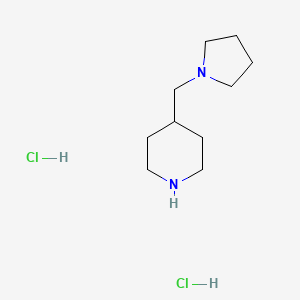

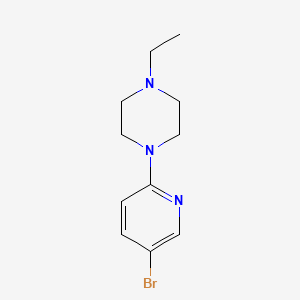

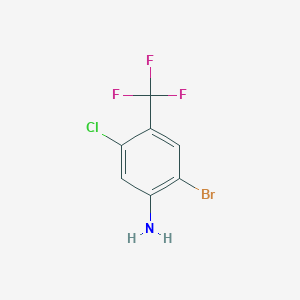

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound . It is a member of the pyrazole family, which is a class of compounds containing a 5-membered aromatic ring, made up of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives like ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a 5-membered aromatic ring with two adjacent nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Pyrazole derivatives, including ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane . They can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .

Applications De Recherche Scientifique

Antimicrobial Activity

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate serves as a precursor for synthesizing compounds with potent antimicrobial properties. These derivatives have been tested against various bacterial strains, showing significant inhibitory activity. The compound’s effectiveness against microbes can be attributed to its ability to interfere with bacterial cell wall synthesis or protein function .

Antioxidant Properties

This compound is also involved in the synthesis of antioxidants. Antioxidants are crucial in combating oxidative stress in cells, which can lead to chronic diseases. The pyrazole derivatives exhibit remarkable activity in scavenging free radicals, which is a measure of their antioxidant capacity .

Anticancer Potential

Research indicates that pyrazole derivatives, including those derived from ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, show promise as anticancer agents. They can inhibit the proliferation of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazole derivatives make them candidates for treating inflammatory conditions. By modulating the body’s inflammatory response, these compounds can potentially alleviate symptoms of diseases like arthritis .

Agricultural Chemicals

In the agricultural sector, pyrazole derivatives are explored for their herbicidal and insecticidal activities. They can act as growth regulators or protect crops from pests, contributing to increased agricultural productivity .

Drug Development

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a valuable intermediate in pharmaceutical synthesis. It’s used to create a variety of drugs with diverse therapeutic effects, including antiviral, antileishmanial, and antiproliferative actions. This versatility makes it a significant molecule in drug discovery and development .

Safety and Hazards

While the specific safety and hazards of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate are not mentioned in the search results, similar compounds like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Biochemical Pathways

3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Pharmacokinetics

The pharmacokinetic properties of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.3, indicating its lipophilicity . Its water solubility is 0.357 mg/ml .

Result of Action

It was used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .

Action Environment

It’s known that the compound should be stored at 2-8°c, protected from light . This suggests that temperature and light exposure could potentially affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

ethyl 5-amino-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSLLHGDLOTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635256 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

CAS RN |

866837-96-9 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)